molecular formula C13H10BrNO B1373709 4-(2-Bromobenzoyl)-2-methylpyridine CAS No. 1187167-34-5

4-(2-Bromobenzoyl)-2-methylpyridine

Cat. No. B1373709
CAS RN: 1187167-34-5
M. Wt: 276.13 g/mol
InChI Key: OQGONLRJKKQBII-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the pyridine ring and the carbonyl group of the bromobenzoyl moiety . This conjugation might have significant effects on the compound’s chemical properties.


Chemical Reactions Analysis

The bromine atom in the bromobenzoyl group is a good leaving group, which means it could be replaced by other groups in a substitution reaction . The carbonyl group could also undergo various reactions, such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to similar compounds without a halogen atom .

Scientific Research Applications

Hydrogen Bonded Supramolecular Associations

Compounds similar to "4-(2-Bromobenzoyl)-2-methylpyridine" have been studied for their ability to form hydrogen-bonded supramolecular associations. Such compounds are of interest due to their ability to form organic salts through proton transfer to a pyridine moiety, leading to supramolecular heterosynthons and 1D-3D framework structures. These structures are stabilized by extensive classical hydrogen bonds and other noncovalent interactions, which are crucial for designing molecular materials with specific properties (Khalib et al., 2014).

Synthesis and Structural Study of Crown Ethers

Research has been conducted on the condensation reactions involving compounds structurally similar to "4-(2-Bromobenzoyl)-2-methylpyridine" for synthesizing new crown ethers. These crown ethers show interesting properties like tautomeric equilibria and the ability to form crystalline complexes, which are significant for understanding chemical reactivity and designing functional materials (Hayvalı et al., 2003).

Molecular Redetermination and Crystallography

Studies involving the redetermination of molecular structures from original data highlight the importance of accurate structural analysis in understanding the properties of compounds. This is crucial for the rational design of materials with desired physical and chemical properties (Fábry, 2017).

Catalytic Applications

Some related compounds have been studied for their catalytic applications, such as in the deprotonative coupling of benzylic C(sp3)-H bonds with carbonyls. This indicates the potential use of "4-(2-Bromobenzoyl)-2-methylpyridine" in catalysis and synthesis of organic compounds (Shigeno et al., 2019).

Safety and Hazards

As with any chemical compound, handling “4-(2-Bromobenzoyl)-2-methylpyridine” would require appropriate safety measures. The bromine atom in the compound suggests that it could be hazardous and may require special handling and disposal procedures .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. For instance, if this compound shows promising biological activity, it could be further studied as a potential pharmaceutical compound .

properties

IUPAC Name

(2-bromophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-8-10(6-7-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGONLRJKKQBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701246189
Record name (2-Bromophenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187167-34-5
Record name (2-Bromophenyl)(2-methyl-4-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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